molecular formula C6H7N5O B11916793 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one

Cat. No.: B11916793
M. Wt: 165.15 g/mol
InChI Key: NYGARBBMYVANOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with formamide, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced amine forms, and substituted pyrazolo[3,4-d]pyrimidines .

Scientific Research Applications

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role as a kinase inhibitor, particularly in cancer research.

    Medicine: Potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one involves inhibition of specific kinases, such as CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of the kinase, preventing its interaction with substrates and thus halting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminopyrazolo[3,4-d]pyrimidine
  • 1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-
  • Pyrazoloadenine
  • 4-Aminopyrazolopyrimidine

Uniqueness

4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrazolo[3,4-d]pyrimidine derivatives. Its methyl group at the 1-position and amino group at the 4-position contribute to its potent kinase inhibitory properties .

Properties

IUPAC Name

4-amino-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-5-3(2-8-11)4(7)9-6(12)10-5/h2H,1H3,(H3,7,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGARBBMYVANOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=O)NC(=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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